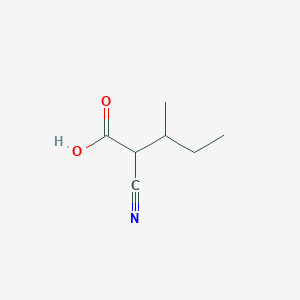
2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with a methyl group and a difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid typically involves the introduction of difluoro groups to a thiophene derivative. One common method includes the reaction of 5-methylthiophene with difluoroacetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoroacetic acid moiety, potentially converting it to a difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
- 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Comparison: 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and interactions. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions due to steric and electronic effects.
Propiedades
Fórmula molecular |
C7H6F2O2S |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(5-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O2S/c1-4-2-3-5(12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
BOAHTRACJUSHHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13305499.png)
![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)

![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
amine](/img/structure/B13305559.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)


